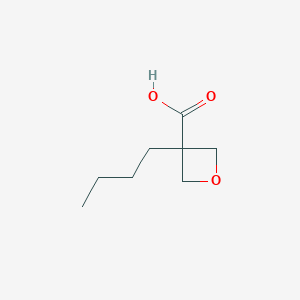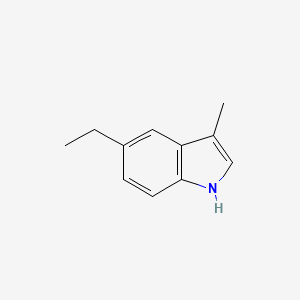
3-Butyloxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 3-butyloxétane-3-carboxylique : est un composé organique de formule moléculaire C7H12O3. Il s'agit d'un dérivé d'acide carboxylique comportant un cycle oxétane, qui est un éther cyclique à quatre chaînons. La présence du cycle oxétane confère au composé des propriétés chimiques uniques, ce qui le rend intéressant dans divers domaines de la recherche et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 3-butyloxétane-3-carboxylique implique généralement la formation du cycle oxétane suivie de l'introduction du groupe acide carboxylique. Une méthode courante est la cyclisation d'un précurseur approprié, tel qu'une halohydrine, en conditions basiques. Par exemple, la réaction du 3-chlorobutanol avec une base comme l'hydroxyde de sodium peut conduire à la formation du cycle oxétane. L'oxydation subséquente de l'oxétane résultant avec un agent oxydant tel que le permanganate de potassium ou le trioxyde de chrome introduit le groupe acide carboxylique.
Méthodes de production industrielle : La production industrielle de l'acide 3-butyloxétane-3-carboxylique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le choix des réactifs et des conditions peut être optimisé pour la rentabilité et le rendement. Des réacteurs à flux continu et d'autres techniques avancées peuvent être utilisés pour améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 3-butyloxétane-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé davantage pour former des dérivés tels que les carboxylates.
Réduction : La réduction du groupe acide carboxylique peut produire des alcools ou des aldéhydes.
Substitution : Le cycle oxétane peut subir des réactions de substitution nucléophile, où l'oxygène du cycle est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits :
Oxydation : Carboxylates, tels que le butyloxétane-3-carboxylate de sodium.
Réduction : Butyloxétane-3-méthanol, butyloxétane-3-aldéhyde.
Substitution : Divers oxétanes substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : L'acide 3-butyloxétane-3-carboxylique est utilisé comme unité de construction en synthèse organique
Biologie : En recherche biologique, des dérivés de l'acide 3-butyloxétane-3-carboxylique sont étudiés pour leur potentiel d'inhibiteurs enzymatiques ou de sondes pour l'étude des voies biochimiques.
Médecine : Le composé et ses dérivés peuvent avoir des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Dans le secteur industriel, l'acide 3-butyloxétane-3-carboxylique est utilisé dans la synthèse de produits chimiques de spécialité, de polymères et de matériaux avancés. Ses propriétés uniques le rendent précieux dans le développement de matériaux haute performance.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-butyloxétane-3-carboxylique et de ses dérivés dépend de leurs applications spécifiques. En général, le cycle oxétane peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, par liaison hydrogène, interactions hydrophobes et autres interactions non covalentes. Le groupe acide carboxylique peut également participer à des interactions ioniques, améliorant l'affinité de liaison du composé à sa cible.
Applications De Recherche Scientifique
Chemistry: 3-Butyloxetane-3-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-Butyloxetane-3-carboxylic acid and its derivatives depends on their specific applications. In general, the oxetane ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its target.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide 3-méthyloxétane-3-carboxylique : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe butyle.
Acide 3-éthyloxétane-3-carboxylique : Structure similaire, mais avec un groupe éthyle au lieu d'un groupe butyle.
Acide 3-propyloxétane-3-carboxylique : Structure similaire, mais avec un groupe propyle au lieu d'un groupe butyle.
Unicité : L'acide 3-butyloxétane-3-carboxylique est unique en raison de la présence du groupe butyle, qui peut influencer sa réactivité chimique et ses propriétés physiques. Le groupe butyle peut fournir des interactions hydrophobes supplémentaires, ce qui peut améliorer l'affinité de liaison du composé dans les systèmes biologiques. De plus, le cycle oxétane confère une rigidité à la molécule, ce qui peut affecter sa stabilité globale et sa réactivité.
Propriétés
Numéro CAS |
67646-80-4 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
3-butyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-8(7(9)10)5-11-6-8/h2-6H2,1H3,(H,9,10) |
Clé InChI |
XGHBJJFGKXCXDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)



